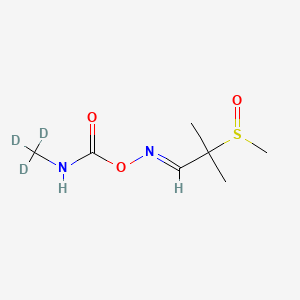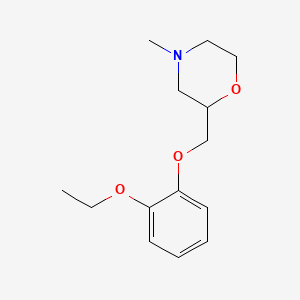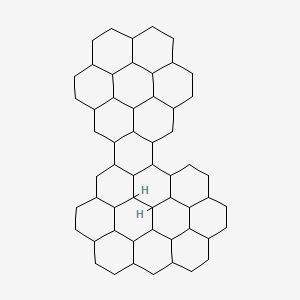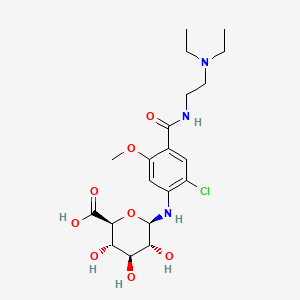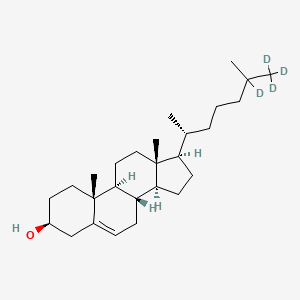
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) is an organic compound with the molecular formula C8H14N2O It is a derivative of morpholine, a heterocyclic amine, and contains a propynyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbon of the propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) can undergo oxidation reactions, where the propynyl group is oxidized to form various oxygenated derivatives.
Reduction: The compound can also be reduced to form saturated derivatives, where the triple bond in the propynyl group is converted to a single bond.
Substitution: The compound can participate in substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxygenated derivatives such as alcohols or ketones.
Reduction: Saturated derivatives such as alkanes.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Morpholine: A simpler compound without the propynyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a propynyl group.
4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group instead of a propynyl group.
Uniqueness: 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Número CAS |
141815-19-2 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.213 |
Nombre IUPAC |
(4-prop-2-ynylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h1,8H,3-7,9H2 |
Clave InChI |
QWKCINFXRFBRCU-UHFFFAOYSA-N |
SMILES |
C#CCN1CCOC(C1)CN |
Sinónimos |
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)
